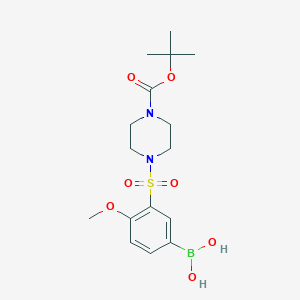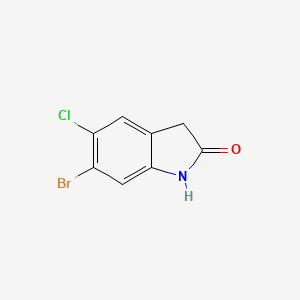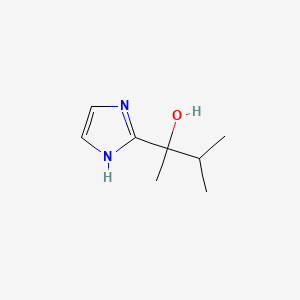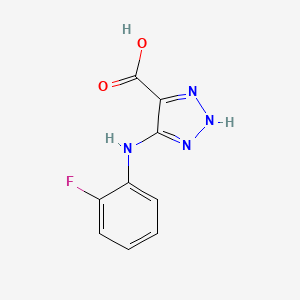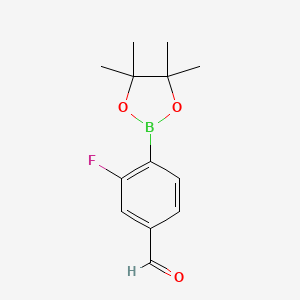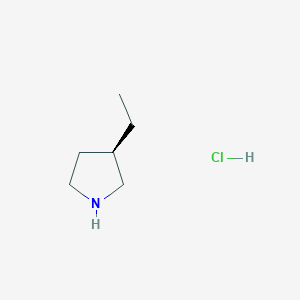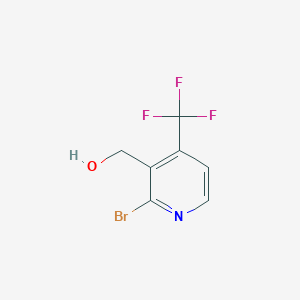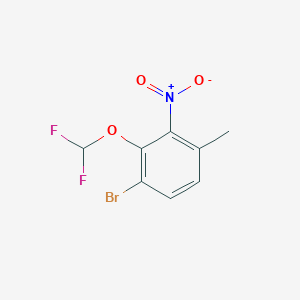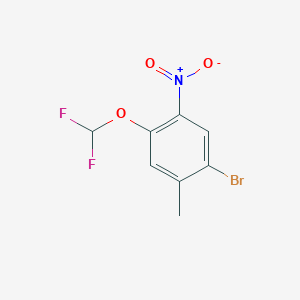
4-Bromo-2,5-bis(trifluoromethyl)pyridine
Overview
Description
“4-Bromo-2,5-bis(trifluoromethyl)pyridine” is a chemical compound that is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is an important synthetic intermediate used in the synthesis of a variety of compounds.
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “4-Bromo-2,5-bis(trifluoromethyl)pyridine”, is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-Bromo-2,5-bis(trifluoromethyl)pyridine” is characterized by the presence of a bromine atom, two trifluoromethyl groups, and a pyridine ring .Chemical Reactions Analysis
In chemical reactions, “4-Bromo-2,5-bis(trifluoromethyl)pyridine” can undergo regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .Physical And Chemical Properties Analysis
“4-Bromo-2,5-bis(trifluoromethyl)pyridine” is a solid at room temperature . It has a molecular weight of 225.99 . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Molecular Structures and Reactions
4-Bromo-2,5-bis(trifluoromethyl)pyridine and its derivatives have been explored for their unique chemical properties. Bis(pyridine)-based bromonium ions like bis(2,4,6-collidine)bromonium perchlorate and bis(pyridine)bromonium triflate are investigated for their molecular structures and the mechanism of their reactions with various acceptors, including alkenes, collidine, and bromide ions. This involves a detailed study of the dissociation of bidentate-bound bromine to form unstable monodentate open forms, which react with neutral acceptors at or near the diffusion limit, showcasing the compound's reactivity and potential in synthetic organic chemistry (Neverov et al., 2003).
Chemical Synthesis and Bio-Evaluation
A noteworthy application of this compound is in the synthesis of bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues. This process involves a microwave-assisted synthesis technique, starting with palladium-catalyzed cross-coupling and proceeding through several reaction steps, resulting in novel triazole derivatives. These compounds have been evaluated for their antibacterial and antifungal properties, showing potential as medicinal compounds (Jha & Atchuta Ramarao, 2017).
Spectroscopic and Density Functional Theory Studies
The spectroscopic characterization of compounds related to 4-Bromo-2,5-bis(trifluoromethyl)pyridine, like 5-Bromo-2-(trifluoromethyl)pyridine, has been carried out using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The application of density functional theory (DFT) has been used to explore the optimized geometric structure, vibrational frequencies, and chemical shift values of such compounds. This detailed analysis provides insights into the molecular structure and properties, crucial for understanding the potential applications of these compounds in various fields of science and technology (Vural & Kara, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2,5-bis(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF6N/c8-4-1-5(7(12,13)14)15-2-3(4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDLPGPECMVWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-bis(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



